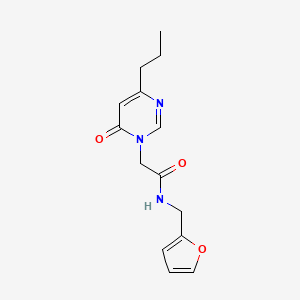

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

This compound features a pyrimidinone core substituted with a propyl group at position 4 and an acetamide linker connected to a furan-2-ylmethyl moiety. The pyrimidinone ring contributes hydrogen-bonding capacity, while the propyl substituent enhances lipophilicity.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-4-11-7-14(19)17(10-16-11)9-13(18)15-8-12-5-3-6-20-12/h3,5-7,10H,2,4,8-9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKINAPQSXRRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 246.26 g/mol. The compound features a furan ring, a pyrimidine moiety, and an acetamide functional group, which contribute to its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes relevant to disease pathways, including those involved in cancer and viral replication.

- Interaction with Biological Targets : The compound has been shown to interact with proteins involved in cell signaling and metabolic pathways, potentially altering their function and leading to therapeutic effects.

Antiviral Activity

One notable study evaluated the antiviral properties of related compounds against SARS-CoV-2. Although direct data on this compound is limited, derivatives with similar structures have demonstrated significant inhibitory effects on viral proteases, suggesting a potential role for this compound in antiviral therapy .

Anticancer Activity

Research into the anticancer properties of pyrimidine derivatives has shown promising results. For instance, compounds structurally related to this compound have exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the current research landscape.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- CAS Number : Not explicitly listed in the search results.

Structural Characteristics

The compound features a furan ring and a pyrimidine derivative, which contribute to its biological activity. The presence of these heterocycles is often associated with various pharmacological properties, including anti-inflammatory and anticancer effects.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis, making this compound a candidate for further exploration in cancer therapeutics.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. Studies have suggested that similar compounds can inhibit bacterial growth, thus warranting investigation into the antimicrobial efficacy of this compound against various pathogens.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase, which is crucial in DNA synthesis. This mechanism could be explored further for therapeutic applications.

Data Tables

| Activity Type | Related Compounds | References |

|---|---|---|

| Antitumor | Pyrimidine derivatives | , |

| Antimicrobial | Furan-containing compounds | , |

| Enzyme Inhibition | Dihydrofolate reductase inhibitors |

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the antitumor effects of compounds structurally similar to this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting that modifications to the furan and pyrimidine moieties enhance cytotoxicity against cancer cells.

Case Study 2: Antimicrobial Properties

In another investigation, researchers tested a series of pyrimidine derivatives against common bacterial strains. The findings revealed that certain structural features, such as the presence of furan rings, contributed to enhanced antibacterial activity, highlighting the potential of this compound as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Pyrimidinone/Pyridazinone-Based Analogues

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide ():

- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): Core Heterocycle: Pyridazinone (two adjacent nitrogens) vs. pyrimidinone. Synthesis: Achieved 79% yield via THF-mediated coupling, suggesting scalable routes for similar acetamides .

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) (): Linkage: Thioether (vs. oxygen in the target compound) increases lipophilicity. Substituents: Methyl on pyrimidinone and benzyl group result in a lower melting point (196–198°C), indicating reduced crystallinity .

Acetamide Moiety Variations

- OSMI-1 (): Structure: Contains a quinoline-sulfonamido group and dual N-substituents (furan-2-ylmethyl and thiophene-2-ylmethyl). Activity: Targets protein-specific post-translational modifications, highlighting how bulky substituents enable selective interactions .

- AMC3 (): Core: Pyridone with cyano and methoxyphenyl groups. Function: Modulates N-formyl peptide receptors (FPRs), suggesting acetamide linkers are versatile for receptor targeting .

Coumarin-Based Analogues ()

- Key Compounds : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.

- Activity : Demonstrated superior antioxidant activity to ascorbic acid, implying acetamide-linked heterocycles can enhance redox properties .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The acetamide linker accommodates diverse substituents (e.g., furan, thiophene, benzyl), enabling tailored physicochemical properties .

- Core Heterocycle Impact: Pyrimidinones and pyridazinones offer distinct electronic profiles, affecting binding affinity and metabolic stability .

- Synthetic Feasibility : High yields (66–79%) in analogous compounds suggest viable routes for scaling the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.